Scientific Field: Polymer Chemistry, Materials Science, and Drug Delivery
Methods of Application: The PEGDA/MAA-based nanogels were synthesized using aqueous precipitation polymerization. Researchers investigated the effects of monomer loading amount, cross-linking degree, and cross-linker type on hydrogel synthesis. They also studied the influence of MAA content, pH value, and NaCl concentration on the thermosensitivity of the hydrogels. The lower critical solution temperature (LCST) of the PEGDA/MAA hydrogels decreased with increasing MAA content or NaCl concentration and decreasing pH value. One specific hydrogel (PEGDA575/MAA, 40/60 mol/mol) displayed an LCST of 35 °C under gastric liquid-like conditions (pH 1.0, 150 mM NaCl) and intestinal liquid-like conditions. This hydrogel was evaluated for controlled release of the anticancer agent 5-fluorouracil (5-FU) .
Results and Outcomes: The PEGDA/MAA nanogels demonstrated responsiveness to temperature, salt concentration, and pH. The specific hydrogel mentioned above exhibited a distinct LCST under gastric and intestinal conditions, making it suitable for targeted drug delivery. The release of 5-FU was effectively controlled by this hydrogel, highlighting its potential in biomedical applications .
Scientific Field: Materials Science, Nanotechnology
Summary: Poly(ethylene glycol) diacrylate (PEGDA) can be used to fabricate superhydrophilic nanofibrous membranes. These membranes have applications in filtration, tissue engineering, and wound healing.
Methods of Application: PEGDA is synthesized and confirmed using spectroscopic techniques. It is then employed to create superhydrophilic nanofibrous membranes in a single processing step .
Results and Outcomes: The resulting nanofibrous membranes exhibit superhydrophilicity, making them suitable for applications where rapid liquid absorption or high surface area is desired .
Scientific Field: Surface Chemistry, Biomedical Engineering
Summary: PEGDA mixed with a photoinitiator forms a polymer that inherently resists nonspecific adsorption. This property is valuable in preventing unwanted interactions between biomolecules and surfaces.
Methods of Application: PEGDA is combined with a photoinitiator and exposed to UV radiation to create the resistant polymer .
Results and Outcomes: The resulting polymer demonstrates inherent resistance to nonspecific adsorption, making it useful for various biomedical applications, including biosensors and implantable devices .
Ethylene glycol diacrylate is a bifunctional monomer widely used in the synthesis of crosslinked polymers and hydrogels. It consists of two acrylate groups attached to an ethylene glycol unit, which allows it to participate in free radical polymerization reactions. This compound is notable for its ability to form stable networks that can retain their structural integrity under various conditions, making it valuable in a range of applications from biomedical devices to coatings and adhesives.
Ethylene glycol diacrylate undergoes several key reactions, primarily through free radical polymerization. The acrylate groups can react with free radicals generated by photoinitiators or chemical initiators, leading to the formation of crosslinked polymer networks. The general reaction can be represented as follows:
where R represents a free radical. This reaction leads to the formation of a three-dimensional network structure, which is crucial for the mechanical properties of the resulting materials .
Ethylene glycol diacrylate itself exhibits low toxicity, but its polymerized forms, such as poly(ethylene glycol) diacrylate, have been studied for their biocompatibility and potential applications in tissue engineering and drug delivery systems. These materials can support cell adhesion and proliferation, making them suitable for scaffolding in regenerative medicine .
The synthesis of ethylene glycol diacrylate typically involves the esterification of ethylene glycol with acrylic acid or its derivatives. The general procedure includes:
A common method is to use a two-step process where ethylene glycol is first converted to a monoacrylate intermediate before being further reacted to form the diacrylate .
Ethylene glycol diacrylate stands out due to its balance between reactivity and biocompatibility, making it particularly useful in both industrial and biomedical fields .
Studies on the interactions involving ethylene glycol diacrylate have focused on its compatibility with various biological systems. Research indicates that hydrogels made from this compound can be functionalized with bioactive molecules, enhancing cell adhesion and growth. Interaction studies often involve assessing how these materials respond to biological environments, including their degradation rates and mechanical properties under physiological conditions .
Several compounds share structural characteristics with ethylene glycol diacrylate, including:
Compound | Functional Groups |
XLogP3 1.2
UNII
42Q902RIYE
GHS Hazard Statements
Aggregated GHS information provided by 550 companies from 19 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 68 of 550 companies. For more detailed information, please visit ECHA C&L website; Of the 18 notification(s) provided by 482 of 550 companies with hazard statement code(s):; H315 (77.18%): Causes skin irritation [Warning Skin corrosion/irritation]; H317 (90.25%): May cause an allergic skin reaction [Warning Sensitization, Skin]; H318 (85.27%): Causes serious eye damage [Danger Serious eye damage/eye irritation]; H319 (14.52%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (16.39%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Vapor Pressure
0.07 mmHg
PictogramsCorrosive;Irritant Other CAS
2274-11-5
26570-48-9 28158-16-9 Wikipedia
Ethylene glycol diacrylate
General Manufacturing Information
2-Propenoic acid, 1,1'-(1,2-ethanediyl) ester: ACTIVE
Dates
Modify: 2023-08-19
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